1-(4-Chloro-2-methylbenzyl)piperazine
Description
1-(4-Chloro-2-methylbenzyl)piperazine is a piperazine derivative substituted with a benzyl group bearing a chlorine atom at the para-position and a methyl group at the ortho-position of the aromatic ring. This structural motif is associated with diverse pharmacological and biological activities, including interactions with serotonin receptors and cytotoxicity against cancer cell lines . The compound’s physicochemical properties, such as moderate lipophilicity and stability, make it a scaffold of interest in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-8-12(13)3-2-11(10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
DOZSMUUSWPOYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluoro-2-methylphenyl)methyl]piperazine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 1-[(4-fluoro-2-methylphenyl)methyl]piperazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluoro-2-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 1-[(4-fluoro-2-methylphenyl)methyl]piperazine.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-[(4-fluoro-2-methylphenyl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological processes and interactions due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs with antipsychotic, antidepressant, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(4-fluoro-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazine Derivatives
Piperazine derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of 1-(4-Chloro-2-methylbenzyl)piperazine with structurally related compounds.
Benzylpiperazine Derivatives
- 1-Benzylpiperazine (BZP): A non-selective serotonin receptor agonist with stimulant effects.
- 1-(4-Chlorobenzhydryl)piperazine : Features a benzhydryl group (two phenyl rings) instead of a benzyl group. This bulkier substituent enhances cytotoxicity against hepatic (HEPG2) and breast (MCF7) cancer cell lines, with IC₅₀ values <10 µM, outperforming simpler benzyl derivatives .
Phenylpiperazine Derivatives
- 1-(3-Chlorophenyl)piperazine (mCPP) : A serotonin 5-HT1B/2C receptor agonist. The meta-chloro substitution in mCPP contrasts with the para-chloro and ortho-methyl groups in 1-(4-Chloro-2-methylbenzyl)piperazine, resulting in distinct receptor binding profiles. mCPP reduces locomotor activity in rats via 5-HT1C activation, while the target compound’s effects remain underexplored .
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : A 5-HT1B-selective agonist with higher metabolic stability due to the trifluoromethyl group. TFMPP’s receptor affinity (Ki = 15 nM for 5-HT1B) exceeds that of most chloro-substituted analogs, highlighting the role of electron-withdrawing substituents .
Hybrid Piperazine Derivatives
- 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) : Combines a benzyl group with a methylenedioxy ring, enhancing serotonin receptor modulation. Unlike 1-(4-Chloro-2-methylbenzyl)piperazine, MDBP’s fused oxygen atoms increase polarity, reducing blood-brain barrier penetration but improving solubility .
Cytotoxicity
- 1-(4-Chlorobenzhydryl)piperazine derivatives : Exhibit potent activity against HEPG2 (IC₅₀ = 2.1 µM) and HCT-116 colon cancer cells (IC₅₀ = 3.8 µM) due to enhanced π-π stacking interactions from the benzhydryl group .
- 1-(4-Chloro-2-methylbenzyl)piperazine: Limited cytotoxicity data exist, but its methyl group may hinder cellular uptake compared to unsubstituted benzyl derivatives .
Receptor Binding and Selectivity
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT2C (Ki, nM) |
|---|---|---|---|
| 1-(4-Chloro-2-methylbenzyl)piperazine | Not reported | Not reported | Not reported |
| mCPP | 290 | 25 | 12 |
| TFMPP | 420 | 15 | 45 |
| BZP | >1,000 | >1,000 | >1,000 |
Physicochemical and Metabolic Properties
- LogP and Solubility :
- Metabolism : Piperazine derivatives undergo CYP3A4-mediated N-dealkylation. Chloro-substituted analogs like mCPP form hydroxylated metabolites via CYP2D6, whereas methyl groups may slow oxidative metabolism .
Key Research Findings and Gaps
- Neuropharmacology : The target compound’s behavioral and receptor-specific effects remain uncharacterized, unlike mCPP and TFMPP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
